molecular formula C24H38N4O5S B14206471 L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine CAS No. 845509-87-7

L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine

Cat. No.: B14206471
CAS No.: 845509-87-7
M. Wt: 494.6 g/mol
InChI Key: ZEAQMBFGXBVGED-MUGJNUQGSA-N
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Description

L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of the amino acids leucine, cysteine, phenylalanine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different protected amino acids.

Major Products

The major products of these reactions include modified peptides with altered structural and functional properties, such as increased stability or altered biological activity.

Scientific Research Applications

L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, which may play a role in stabilizing protein structures or modulating enzyme activity. The phenylalanine residue can engage in hydrophobic interactions, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-leucine: A dipeptide with similar hydrophobic properties.

    L-Leucyl-L-phenylalanyl-L-leucine: A tripeptide with comparable structural features.

    Cyclo(L-phenylalanyl-L-leucyl): A cyclic dipeptide with distinct conformational properties.

Uniqueness

L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

845509-87-7

Molecular Formula

C24H38N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H38N4O5S/c1-14(2)10-17(25)21(29)28-20(13-34)23(31)26-18(12-16-8-6-5-7-9-16)22(30)27-19(24(32)33)11-15(3)4/h5-9,14-15,17-20,34H,10-13,25H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t17-,18-,19-,20-/m0/s1

InChI Key

ZEAQMBFGXBVGED-MUGJNUQGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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